molecular formula C15H10Cl2O4 B2957178 2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate CAS No. 634593-09-2

2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate

Cat. No.: B2957178
CAS No.: 634593-09-2
M. Wt: 325.14
InChI Key: KYMPHUWMFDVTDM-UHFFFAOYSA-N
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Description

2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate is a substituted phenyl ester featuring a 4-chlorobenzoate moiety linked to a 2-chloro-4-formyl-6-methoxyphenyl group. This compound is structurally characterized by:

  • Electron-withdrawing groups: A formyl (–CHO) and two chlorine atoms (at positions 2 and 4') that influence reactivity and intermolecular interactions.
  • Methoxy group: A methoxy (–OCH₃) substituent at position 6, which contributes to steric and electronic effects.

Properties

IUPAC Name

(2-chloro-4-formyl-6-methoxyphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O4/c1-20-13-7-9(8-18)6-12(17)14(13)21-15(19)10-2-4-11(16)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMPHUWMFDVTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate can be achieved through various synthetic routes. One common method involves the esterification of 2-Chloro-4-formyl-6-methoxyphenol with 4-chlorobenzoic acid in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. Additionally, the chloro groups can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic properties. The following table summarizes critical variations:

Compound Name Substituents (Phenyl Ring) Substituents (Benzoyl Group) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 2-Cl, 4-CHO, 6-OCH₃ 4-Cl C₁₅H₁₁Cl₂O₄ 342.16
2-Chloro-6-ethoxy-4-formylphenyl 2-chlorobenzoate 2-Cl, 4-CHO, 6-OCH₂CH₃ 2-Cl C₁₆H₁₂Cl₂O₄ 339.17
2-Chloro-4-formyl-6-methoxyphenyl benzoate 2-Cl, 4-CHO, 6-OCH₃ H C₁₅H₁₁ClO₄ 290.70
2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate 2-Br, 4-CHO, 6-OCH₃ 2-Cl C₁₅H₁₀BrClO₄ 369.59
(4-Formyl-2-iodo-6-methoxyphenyl) 4-chlorobenzenesulfonate 2-I, 4-CHO, 6-OCH₃ 4-Cl (sulfonate) C₁₄H₁₀ClIO₅S 451.90

Key Observations :

  • Halogen Substitutions : Replacement of chlorine with bromine (e.g., in ) increases molecular weight and density (1.561 g/cm³ predicted) due to bromine’s higher atomic mass.
  • Ester vs. Sulfonate : The sulfonate analog in exhibits significantly higher molecular weight (451.90 g/mol) and distinct solubility profiles compared to benzoate esters.
  • Positional Effects : The 2-chloro substituent on the benzoyl group (as in ) may alter steric hindrance and crystallinity compared to the 4-chloro isomer in the target compound .

Physical and Chemical Properties

Limited data on melting/boiling points are available, but predicted properties highlight trends:

  • Density : The brominated analog has a higher predicted density (1.561 g/cm³) than the target compound, attributable to bromine’s larger atomic radius.
  • Thermal Stability : Fluorinated analogs (e.g., 2-chloro-6-fluorophenyl 4-chlorobenzoate ) exhibit similar bond lengths and angles to the target compound, suggesting comparable thermal stability.

Molecular Geometry and Crystallography

  • Crystal Packing : Analogs like 2-chloro-6-fluorophenyl 4-chlorobenzoate adopt similar molecular geometries to the target compound, with planar phenyl rings and dihedral angles influenced by halogen substituents.
  • Computational Modeling : Docking studies of 4-chlorobenzoate esters (e.g., isosorbide di-(4-chlorobenzoate) ) reveal that substituent bulkiness (e.g., formyl vs. ethoxy) impacts binding pocket accessibility in enzymes like acetylcholinesterase.

Biological Activity

2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis, mechanisms of action, and relevant case studies, supported by diverse sources.

2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate features a chloro group and a methoxy group that influence its reactivity and biological interactions. The presence of these functional groups allows for various chemical transformations, making it a versatile compound in organic synthesis.

Antimicrobial Properties

Research indicates that compounds similar to 2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate exhibit significant antimicrobial activity. For instance, derivatives with similar structural motifs have shown effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii. These compounds often demonstrate minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL, indicating potent antimicrobial effects .

The biological activity of 2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate is thought to stem from its ability to interact with specific biological targets. The formyl group acts as an electrophile, enabling nucleophilic addition reactions, while the chloro group can undergo substitution reactions that modify the compound's activity. These interactions may disrupt bacterial cell membranes or inhibit essential biochemical pathways, leading to antimicrobial effects.

Case Studies

  • Antimicrobial Efficacy : A study on phenyl-substituted pyrazole derivatives found that compounds with similar structures to 2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate inhibited the growth of multiple bacterial strains effectively. The study utilized microdilution assays to determine MIC values and assessed the compounds' effects on biofilm formation .
  • Toxicity Assessments : In another investigation, compounds related to this structure were evaluated for cytotoxicity against human cell lines. Results indicated that many derivatives exhibited low toxicity at concentrations significantly higher than their MICs, suggesting a favorable therapeutic index for potential drug development .

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between 2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate and structurally related compounds:

CompoundAntimicrobial ActivityToxicity LevelMechanism of Action
2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoateHighLowDisruption of cell membranes
2-Chloro-4-methylphenolModerateModerateInhibition of enzyme activity
4-Chloro-2-fluorobenzenemethanolLowHighNon-specific interactions

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